molecular formula C14H14FN3O2 B2747163 N-(1-cyanocyclobutyl)-2-[(3-fluorophenyl)formamido]acetamide CAS No. 1797281-70-9

N-(1-cyanocyclobutyl)-2-[(3-fluorophenyl)formamido]acetamide

Cat. No.: B2747163
CAS No.: 1797281-70-9
M. Wt: 275.283
InChI Key: XTVBBPFFQKRZLF-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-2-[(3-fluorophenyl)formamido]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyanocyclobutyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-2-[(3-fluorophenyl)formamido]acetamide typically involves multiple steps, starting with the preparation of the cyanocyclobutyl intermediate. This intermediate is then reacted with 3-fluorophenylformamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-2-[(3-fluorophenyl)formamido]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanocyclobutyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives of the cyanocyclobutyl group.

    Reduction: Reduced forms of the cyanocyclobutyl group.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

N-(1-cyanocyclobutyl)-2-[(3-fluorophenyl)formamido]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-2-[(3-fluorophenyl)formamido]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The cyanocyclobutyl group and the fluorophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclobutyl)-2-[(4-fluorophenyl)formamido]acetamide
  • N-(1-cyanocyclobutyl)-2-[(3-chlorophenyl)formamido]acetamide
  • N-(1-cyanocyclobutyl)-2-[(3-bromophenyl)formamido]acetamide

Uniqueness

N-(1-cyanocyclobutyl)-2-[(3-fluorophenyl)formamido]acetamide stands out due to the presence of the fluorine atom on the phenyl ring, which imparts unique electronic properties and enhances its stability and reactivity. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials.

Properties

IUPAC Name

N-[2-[(1-cyanocyclobutyl)amino]-2-oxoethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c15-11-4-1-3-10(7-11)13(20)17-8-12(19)18-14(9-16)5-2-6-14/h1,3-4,7H,2,5-6,8H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVBBPFFQKRZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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